

# An In-depth Technical Guide to N-(4-Oxocyclohexyl)acetamide

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## Compound of Interest

Compound Name: *N*-(4-Oxocyclohexyl)acetamide

Cat. No.: B123319

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This technical guide provides a comprehensive overview of **N-(4-Oxocyclohexyl)acetamide**, a key intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, properties, synthesis, and analysis.

## Chemical Identity

IUPAC Name: **N-(4-oxocyclohexyl)acetamide**<sup>[1]</sup>

Synonyms:

- 4-Acetamidocyclohexanone<sup>[1]</sup>
- p-Acetamidocyclohexanone
- 4-N-Acetyl-amino-cyclohexanone<sup>[2]</sup>
- N-(4-ketocyclohexyl)acetamide
- Acetamide, N-(4-oxocyclohexyl)-<sup>[1]</sup>

CAS Number: 27514-08-5

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **N-(4-Oxocyclohexyl)acetamide**.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>13</sub> NO <sub>2</sub>	[1]
Molecular Weight	155.19 g/mol	[1]
Appearance	White to off-white solid/powder	
Melting Point	137 °C	
Boiling Point	359.1 ± 31.0 °C (Predicted)	
Density	1.07 ± 0.1 g/cm <sup>3</sup> (Predicted)	
Solubility	Soluble in Methanol	

## Synthesis of N-(4-Oxocyclohexyl)acetamide

**N-(4-Oxocyclohexyl)acetamide** can be synthesized through several routes, most commonly via the acylation of 4-aminocyclohexanone or the reductive amination of 1,4-cyclohexanedione.

### Experimental Protocol: Acetylation of 4-Aminocyclohexanone

This protocol describes a general procedure for the synthesis of **N-(4-Oxocyclohexyl)acetamide** by acetylating 4-aminocyclohexanone hydrochloride with acetic anhydride.

Materials:

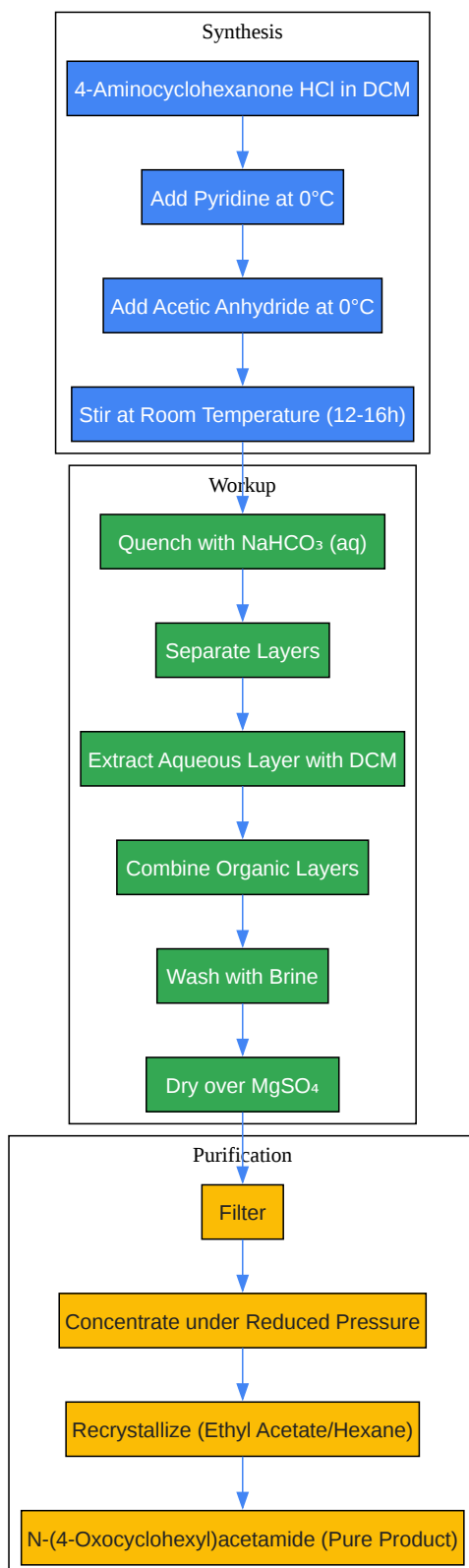
- 4-Aminocyclohexanone hydrochloride
- Acetic anhydride
- Pyridine
- Dichloromethane (DCM)

- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Ethyl acetate
- Hexane

Procedure:

- **Reaction Setup:** In a round-bottom flask, suspend 4-aminocyclohexanone hydrochloride (1.0 eq) in dichloromethane.
- **Base Addition:** Cool the suspension in an ice bath and add pyridine (2.2 eq) dropwise.
- **Acetylation:** While maintaining the temperature at 0 °C, add acetic anhydride (1.1 eq) dropwise to the reaction mixture.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Workup:**
  - Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
  - Separate the organic layer.
  - Extract the aqueous layer with dichloromethane (3x).
  - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- **Purification:**
  - Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
  - Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield **N-(4-Oxocyclohexyl)acetamide** as a white solid.

## Experimental Workflow: Synthesis and Purification



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## Synthesis and Purification Workflow

## Analytical Methods

The identity and purity of **N-(4-Oxocyclohexyl)acetamide** are typically confirmed using a combination of spectroscopic and chromatographic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ): The proton NMR spectrum provides characteristic signals for the acetyl and cyclohexyl protons.

- General Experimental Conditions: A sample of **N-(4-Oxocyclohexyl)acetamide** is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a 400 MHz NMR spectrometer.[3]

$^{13}\text{C}$  NMR (100 MHz,  $\text{CDCl}_3$ ): The carbon NMR spectrum shows distinct peaks for the carbonyl, amide, and cyclohexyl carbons.

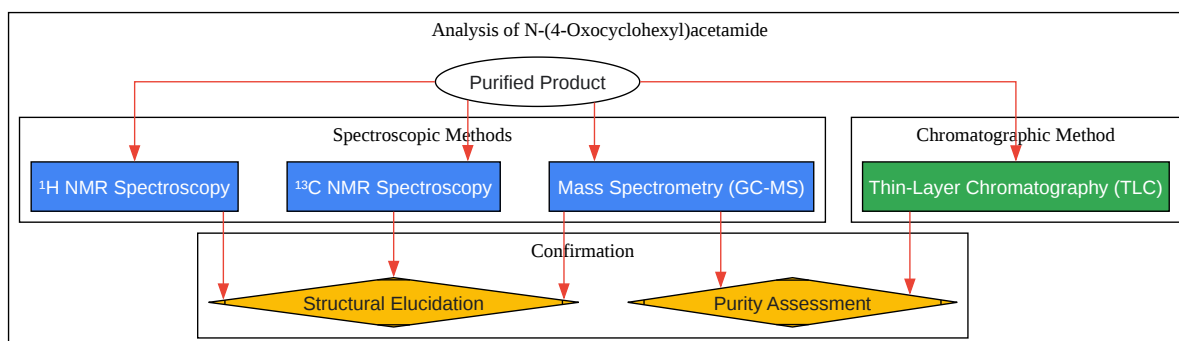
- General Experimental Conditions: A sample is dissolved in  $\text{CDCl}_3$ , and the spectrum is recorded on a 100 MHz NMR spectrometer.[3]

### Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the molecular weight and fragmentation pattern of the compound.

- Expected Fragmentation: The mass spectrum is expected to show a molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight of 155.19. Common fragmentation patterns for amides include alpha-cleavage and McLafferty rearrangement.

## Analytical Workflow



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## References

- 1. N-(4-Oxocyclohexyl)acetamide | C<sub>8</sub>H<sub>13</sub>NO<sub>2</sub> | CID 538565 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. rsc.org [rsc.org]
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